molecular formula C11H15N5O5 B12336386 Guanosine, 8-methyl-

Guanosine, 8-methyl-

Cat. No.: B12336386
M. Wt: 297.27 g/mol
InChI Key: ZJRXCAQZFLRRHM-XXWJQXOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methylguanosine typically involves the methylation of guanosine at the C8 position. One common method is the use of methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: Industrial production of 8-methylguanosine can be achieved through microbial fermentation. This method involves the use of genetically engineered strains of Escherichia coli that have been optimized for high-yield production of guanosine. The fermentation process is followed by chemical methylation to introduce the methyl group at the C8 position .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism by which 8-methylguanosine exerts its effects involves the stabilization of specific nucleic acid structures, such as Z-RNA. The methyl group at the C8 position promotes the syn conformation of the guanine base, which is favorable for the formation of Z-RNA. This stabilization is crucial for studying the interactions between Z-RNA and proteins, as well as the biological roles of Z-RNA in cellular processes .

Comparison with Similar Compounds

Uniqueness: 8-methylguanosine is unique in its ability to stabilize Z-RNA under physiological conditions. This property is not shared by other similar compounds, making it particularly valuable for studying Z-RNA and its interactions .

Properties

Molecular Formula

C11H15N5O5

Molecular Weight

297.27 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-8-methyl-5H-purin-6-one

InChI

InChI=1S/C11H15N5O5/c1-3-13-5-8(14-11(12)15-9(5)20)16(3)10-7(19)6(18)4(2-17)21-10/h4-7,10,17-19H,2H2,1H3,(H2,12,15,20)/t4-,5?,6-,7-,10-/m1/s1

InChI Key

ZJRXCAQZFLRRHM-XXWJQXOGSA-N

Isomeric SMILES

CC1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

CC1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.